molecular formula C7H17NO4 B12106500 2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate

2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate

Cat. No.: B12106500
M. Wt: 179.21 g/mol
InChI Key: JWQGGGXFATWZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-amino-3-hydroxy-4,4-dimethylpentanoic acid: is a compound with the chemical formula CHNO (hydrochloride form)

  • The compound contains an amino group (NH2), a hydroxyl group (OH), and a branched aliphatic side chain.
  • Its systematic name indicates the presence of an amino group at the second carbon (2-amino), a hydroxyl group at the third carbon (3-hydroxy), and two methyl groups on the fourth carbon (4,4-dimethylpentanoic acid).
  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited. it is likely that specialized chemical manufacturers produce this compound for research purposes.

  • Chemical Reactions Analysis

      Reactivity: As an amino acid derivative, it can undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation might involve mild oxidants like PCC (pyridinium chlorochromate).

      Major Products: The products formed depend on the reaction type. For example, oxidation could yield an imine or an oxime.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique side chain.

      Biology: It may serve as a precursor for bioactive compounds or as a substrate for enzymatic studies.

      Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.

      Industry: Although not widely used industrially, it may find applications in specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented. if it interacts with biological targets, it likely affects metabolic pathways or enzymatic processes.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JWQGGGXFATWZFS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(C(C(=O)O)N)O.O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H17NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    179.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.